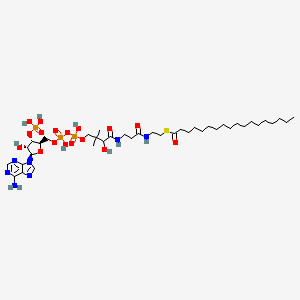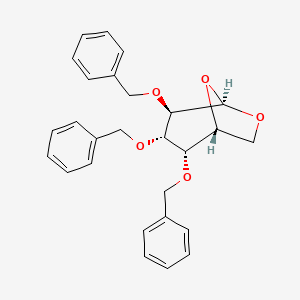
Cyclopropanecarbonyl chloride, 1-ethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarbonyl chloride, 1-ethoxy- is a chemical compound with the molecular formula C6H9ClO2. It is a derivative of cyclopropanecarbonyl chloride, featuring an ethoxy group attached to the cyclopropane ring. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
Cyclopropanecarbonyl chloride, 1-ethoxy- can be synthesized through the reaction of cyclopropanecarboxylic acid with thionyl chloride, followed by the introduction of an ethoxy group. The reaction typically involves heating cyclopropanecarboxylic acid with thionyl chloride at around 60°C for several hours. The resulting cyclopropanecarbonyl chloride is then reacted with ethanol to form cyclopropanecarbonyl chloride, 1-ethoxy-.
Industrial Production Methods
Industrial production of cyclopropanecarbonyl chloride, 1-ethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation and stored under inert conditions to prevent degradation.
化学反応の分析
Types of Reactions
Cyclopropanecarbonyl chloride, 1-ethoxy- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form cyclopropanecarboxylic acid and ethanol.
Reduction: It can be reduced to form cyclopropanemethanol derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include cyclopropanecarboxamides, esters, and thioesters.
Hydrolysis Products: Cyclopropanecarboxylic acid and ethanol.
Reduction Products: Cyclopropanemethanol derivatives.
科学的研究の応用
Cyclopropanecarbonyl chloride, 1-ethoxy- has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Agrochemicals: It is used in the production of plant growth regulators and pesticides.
Material Science: The compound is used in the development of new materials with specific properties.
作用機序
The mechanism of action of cyclopropanecarbonyl chloride, 1-ethoxy- involves its reactivity as an acylating agent. The compound can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in pharmaceutical applications, the compound may acylate specific functional groups in drug molecules, enhancing their activity or stability.
類似化合物との比較
Similar Compounds
Cyclopropanecarbonyl chloride: The parent compound without the ethoxy group.
Cyclobutanecarbonyl chloride: A similar compound with a four-membered ring.
Acetyl chloride: A simpler acyl chloride with a two-carbon chain.
Uniqueness
Cyclopropanecarbonyl chloride, 1-ethoxy- is unique due to the presence of the ethoxy group, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to its parent compound and other acyl chlorides.
特性
分子式 |
C6H9ClO2 |
|---|---|
分子量 |
148.59 g/mol |
IUPAC名 |
1-ethoxycyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C6H9ClO2/c1-2-9-6(3-4-6)5(7)8/h2-4H2,1H3 |
InChIキー |
RZHJMEGFAIKFTC-UHFFFAOYSA-N |
正規SMILES |
CCOC1(CC1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![calcium;2-[anilino(phenyl)carbamoyl]hexanoate](/img/structure/B13832277.png)
![(1S,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B13832284.png)


![(5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B13832294.png)
![[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI)](/img/structure/B13832306.png)


![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol](/img/structure/B13832314.png)
![(2S,4S,5R)-4-[(2R,4S,5S)-5-[(2R,4R,5S)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13832315.png)
![Triolein,[carboxyl-14c]](/img/structure/B13832323.png)
